1-(3-Ethyl-1-benzofuran-2-yl)ethanone

Overview

Description

1-(3-Ethyl-1-benzofuran-2-yl)ethanone is an organic compound with the molecular formula C12H12O2 It belongs to the class of benzofurans, which are heterocyclic compounds containing a fused benzene and furan ring

Mechanism of Action

Target of Action

It’s known that benzofuran derivatives have shown significant cell growth inhibitory effects on various types of cancer cells .

Mode of Action

Studies on similar benzofuran derivatives have shown that they can induce apoptosis in cancer cells . They have pro-oxidative effects and increase reactive oxygen species in cancer cells, especially at 12 h incubation .

Biochemical Pathways

It’s known that benzofuran derivatives can inhibit the release of proinflammatory interleukin 6 (il-6) in cancer cells , which suggests that they may affect inflammatory pathways.

Result of Action

Similar benzofuran derivatives have shown to induce apoptosis in cancer cells . They increase reactive oxygen species in cancer cells, especially at 12 h incubation , which can lead to cell death.

Preparation Methods

The synthesis of 1-(3-Ethyl-1-benzofuran-2-yl)ethanone can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation of 3-ethylbenzofuran with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions.

Industrial production methods may involve the optimization of reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors, which allow for better control of reaction parameters and scalability.

Chemical Reactions Analysis

1-(3-Ethyl-1-benzofuran-2-yl)ethanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reduction of the carbonyl group can yield alcohols. Sodium borohydride and lithium aluminum hydride are typical reducing agents used for this purpose.

Substitution: Electrophilic substitution reactions can occur on the benzene ring, allowing for the introduction of various functional groups. Halogenation, nitration, and sulfonation are examples of such reactions.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: The compound has shown promise in biological assays, particularly in the study of enzyme inhibition and receptor binding.

Medicine: Preliminary studies suggest that derivatives of this compound may possess anti-inflammatory and anticancer properties.

Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique structural properties.

Comparison with Similar Compounds

1-(3-Ethyl-1-benzofuran-2-yl)ethanone can be compared to other benzofuran derivatives, such as 1-(3-Methyl-1-benzofuran-2-yl)ethanone and 1-(3-Propyl-1-benzofuran-2-yl)ethanone. These compounds share a similar core structure but differ in their substituents, which can influence their chemical reactivity and biological activity. The unique ethyl group in this compound may confer distinct properties, making it a valuable compound for specific applications.

Conclusion

This compound is a versatile compound with significant potential in various scientific and industrial fields. Its synthesis, chemical reactivity, and applications make it an important subject of study for researchers aiming to develop new materials and therapeutic agents.

Biological Activity

1-(3-Ethyl-1-benzofuran-2-yl)ethanone, a compound characterized by its unique benzofuran structure, has garnered attention for its potential biological activities, particularly in the field of cancer research. This article aims to consolidate findings from various studies regarding its biological activity, focusing on its cytotoxic effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

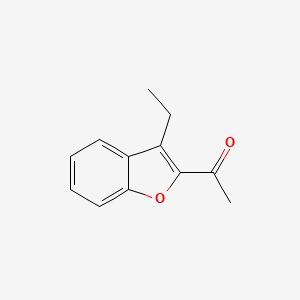

This compound has the molecular formula C₁₂H₁₂O₂ and is classified under the category of benzofuran derivatives. The presence of the ethyl group and the benzofuran moiety contributes to its biological properties. Its structure can be illustrated as follows:

Cytotoxicity Studies

Recent studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. The MTT assay was employed to determine the IC₅₀ values (the concentration required to inhibit cell growth by 50%) across different cell types:

| Cell Line | IC₅₀ (µM) |

|---|---|

| K562 (Leukemia) | 15.0 |

| PC3 (Prostate Cancer) | 20.5 |

| SW620 (Colon Cancer) | 25.0 |

| Caki-1 (Kidney Cancer) | >100 |

The compound exhibited selective toxicity toward leukemia cells compared to healthy human keratocytes (HaCaT), indicating a favorable therapeutic index for potential anticancer applications .

The mechanisms underlying the biological activity of this compound involve apoptosis induction and reactive oxygen species (ROS) generation. Research indicates that treatment with this compound leads to increased ROS levels, which are critical for triggering apoptotic pathways in cancer cells. Specifically, it has been shown to activate caspases, which play a vital role in the apoptosis process .

Study on Apoptosis Induction

In a study examining the effects of this compound on K562 leukemia cells, researchers observed significant apoptosis induction characterized by increased caspase 3 and 7 activity after exposure to the compound over varying time periods (4, 12, and 48 hours). The results suggest that this compound may effectively trigger intrinsic apoptotic pathways through mitochondrial dysfunction .

Comparative Analysis with Derivatives

Further investigations into derivatives of benzofuran compounds revealed that modifications to the core structure can enhance cytotoxicity. For instance, brominated derivatives demonstrated increased potency against cancer cells compared to their non-brominated counterparts. This highlights the importance of structural variations in optimizing biological activity .

Safety Profile

Assessing the safety profile of this compound is crucial for its therapeutic application. The compound showed minimal toxicity towards normal kidney cells (Caki-1), with IC₅₀ values exceeding 100 µM, indicating a favorable safety margin when compared to its cytotoxic effects on cancer cells .

Properties

IUPAC Name |

1-(3-ethyl-1-benzofuran-2-yl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O2/c1-3-9-10-6-4-5-7-11(10)14-12(9)8(2)13/h4-7H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZSCWWHVZCNFKQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(OC2=CC=CC=C21)C(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.